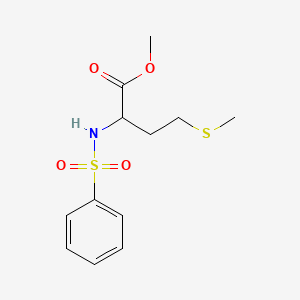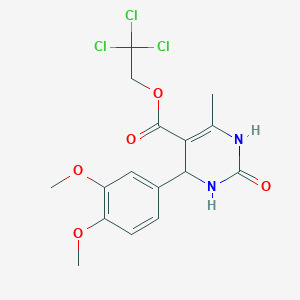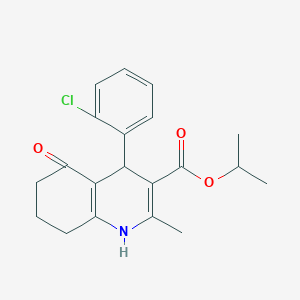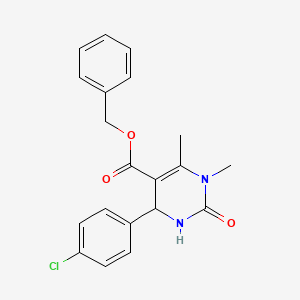
methyl N-(phenylsulfonyl)methioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(phenylsulfonyl)methioninate (MPSM) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonyl-containing amino acid derivatives and is known for its ability to act as a potent inhibitor of various enzymes.
Mecanismo De Acción
The mechanism of action of methyl N-(phenylsulfonyl)methioninate involves the binding of the compound to the active site of the target enzyme. This compound forms a covalent bond with the enzyme, which results in the inhibition of its activity. The exact mechanism of action of this compound may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of specific enzymes by this compound can lead to changes in cellular signaling pathways, protein expression, and cellular metabolism. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using methyl N-(phenylsulfonyl)methioninate in lab experiments is its ability to selectively inhibit specific enzymes. This property of this compound allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful control of the concentration and exposure time of this compound is required to ensure that the cells are not damaged.
Direcciones Futuras
There are several future directions for the study of methyl N-(phenylsulfonyl)methioninate. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the identification of new enzymes that can be targeted by this compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. The synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps. This compound has been extensively studied for its potential applications as an enzyme inhibitor, and its mechanism of action involves the binding of the compound to the active site of the target enzyme. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of this compound, including the development of new synthesis methods and the identification of new enzymes that can be targeted by the compound.
Métodos De Síntesis
The synthesis method of methyl N-(phenylsulfonyl)methioninate involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of L-methionine with methanesulfonyl chloride to form N-(methanesulfonyl)-L-methionine. This intermediate is then reacted with methyl iodide to form the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
Aplicaciones Científicas De Investigación
Methyl N-(phenylsulfonyl)methioninate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is as an enzyme inhibitor. This compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. This property of this compound makes it a valuable tool for studying the role of these enzymes in various biological processes.
Propiedades
IUPAC Name |
methyl 2-(benzenesulfonamido)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-17-12(14)11(8-9-18-2)13-19(15,16)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNPYYXZRSMGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B5159487.png)
![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-[2-oxo-2-phenyl-1-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B5159501.png)
![N-({[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5159527.png)
![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)


![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
